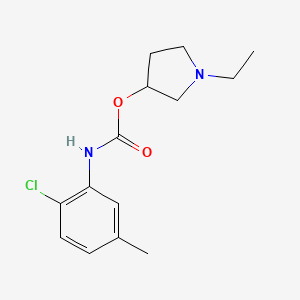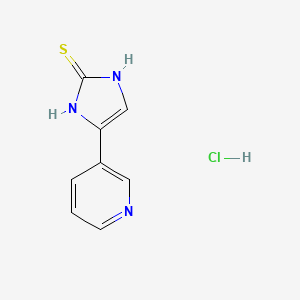
4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole-2-thione under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of various catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Thiazole: A five-membered ring with both sulfur and nitrogen atoms.
Uniqueness: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,3-dihydroimidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C8H7N3S.ClH/c12-8-10-5-7(11-8)6-2-1-3-9-4-6;/h1-5H,(H2,10,11,12);1H |
InChI Key |
BIVJLQPYPYECEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=S)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
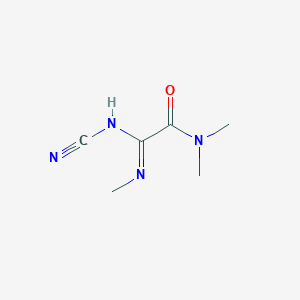
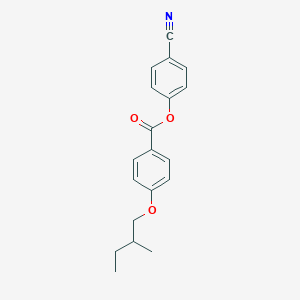
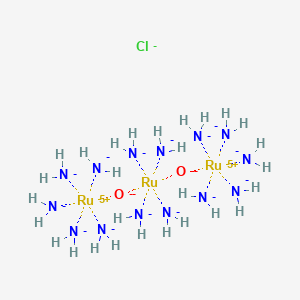
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
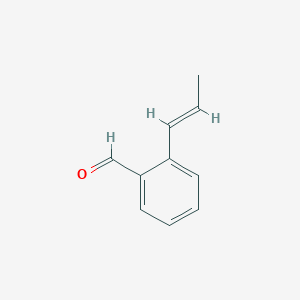
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
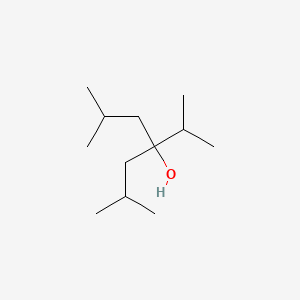
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
